

Introduction: The Significance of Thermal-Fluidity Properties in High-Performance Applications

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Compound of Interest

Compound Name: *Dodecyltetradecanol*

CAS No.: 59219-70-4

Cat. No.: B041338

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Dodecyltetradecanol, a 26-carbon (C26) branched-chain primary alcohol, belongs to the class of Guerbet alcohols. These compounds are distinguished by their unique β -branched structure, which imparts a range of advantageous physicochemical properties not found in their linear-chain isomers.[1][2][3] For researchers, scientists, and drug development professionals, understanding the rheological and low-temperature characteristics of excipients and base oils is paramount. The viscosity index (VI) and pour point are two critical parameters that define the operational range and stability of a formulation.

This technical guide provides a detailed examination of the viscosity index and pour point of **dodecyltetradecanol**. It moves beyond a simple recitation of data to explore the underlying molecular principles that govern these properties. We will detail the standardized methodologies for their determination, explain the causality behind experimental choices, and discuss the implications of these properties for applications ranging from advanced lubricants to sophisticated cosmetic and pharmaceutical formulations.[1][2]

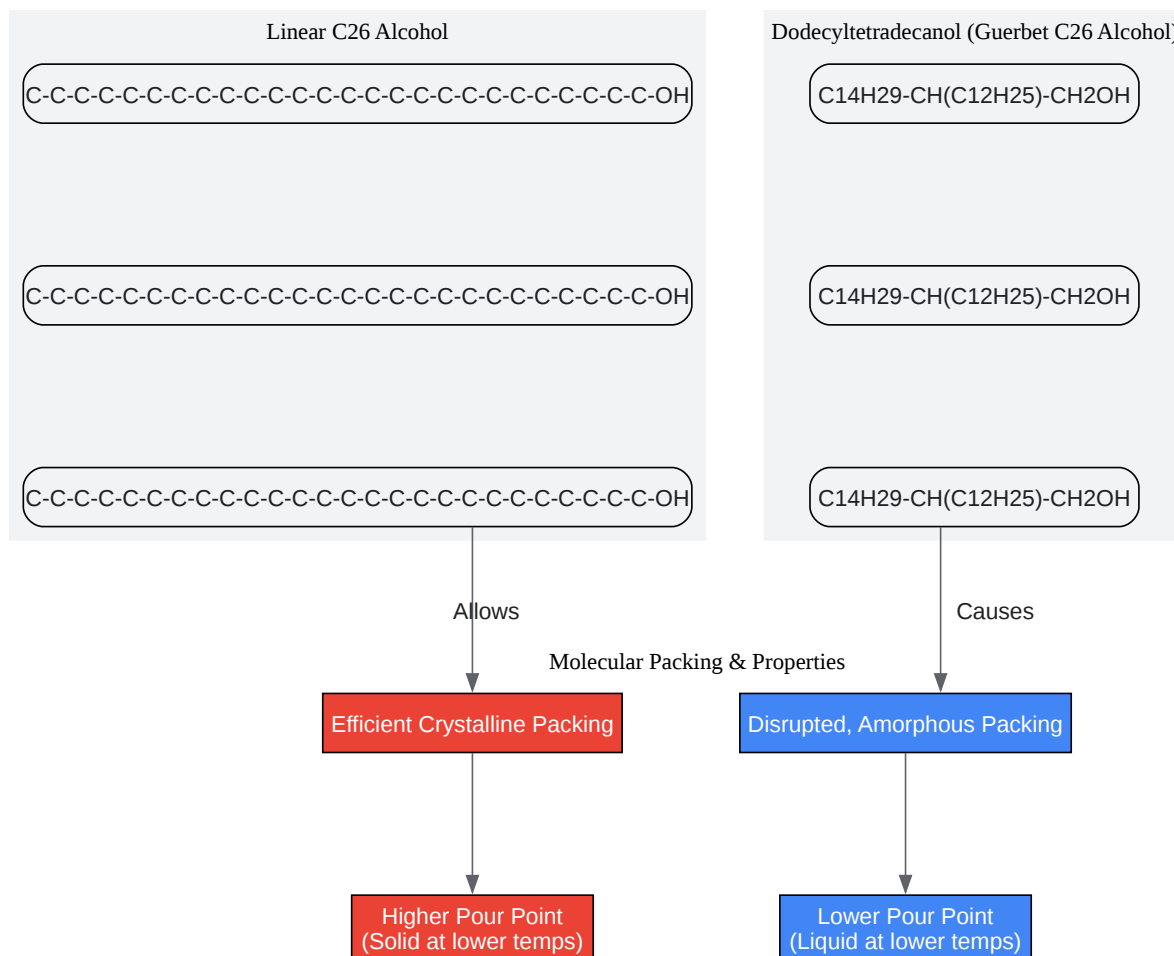
Part 1: The Molecular Basis of Performance: A Structure-Property Deep Dive

The exceptional properties of **dodecyltetradecanol** are a direct consequence of its molecular architecture. Unlike its linear C26 counterpart, which would be a waxy solid at room temperature, **dodecyltetradecanol** is a liquid with a broad functional temperature range.^{[2][3]} This is entirely attributable to the branching at the β -carbon position.

The Role of β -Branching in Low-Temperature Fluidity (Pour Point)

The pour point signifies the lowest temperature at which a liquid will flow under standardized conditions.^{[4][5]} For long-chain alcohols, this is dictated by the energy required to overcome intermolecular forces and transition from a solidified, crystalline state to a liquid state.

- **Linear Alcohols:** Straight-chain molecules can pack together efficiently into a dense, ordered crystalline lattice. This close packing maximizes van der Waals interactions, requiring significant thermal energy to disrupt, resulting in relatively high melting and pour points.
- **Guerbet Alcohols:** The side chain at the β -position in **dodecyltetradecanol** acts as a steric hindrance, physically preventing the molecules from aligning in an ordered, compact structure.^{[2][3]} This disruption of the crystal lattice significantly weakens the collective intermolecular forces, meaning less thermal energy is needed to maintain fluidity. Consequently, Guerbet alcohols exhibit dramatically lower melting points and pour points than their linear isomers.^{[1][2][3]}



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Caption: Impact of β -branching on molecular packing and pour point.

Viscosity and the Viscosity Index (VI)

Viscosity is a measure of a fluid's resistance to flow, arising from intermolecular forces like van der Waals forces and, in alcohols, hydrogen bonding.[6] While the long hydrocarbon chains of **dodecyltetradecanol** ensure substantial van der Waals forces, leading to a higher viscosity than shorter-chain alcohols, the more critical parameter for performance is the Viscosity Index (VI).[6][7]

The VI is a dimensionless number that quantifies the stability of viscosity with changing temperature.[8][9][10] A high VI indicates that the viscosity changes relatively little over a wide temperature range, which is a hallmark of a high-performance fluid.[11][12] The branched structure of Guerbet alcohols contributes to a more stable viscosity profile compared to many conventional linear molecules, making them desirable for applications requiring consistent performance from a cold start to high operating temperatures.[10][13]

Part 2: Quantitative Physicochemical Data

While specific experimental data for **dodecyltetradecanol** (C26) is not widely published, its properties can be reliably inferred from well-characterized analogous Guerbet alcohols. The following table summarizes key data, with values for the well-documented C20 Guerbet alcohol (2-octyldodecanol) provided for a direct, authoritative comparison.

Property	Dodecyltetradecanol (C26)	2-Octyldodecanol (C20) - Reference	Rationale / Significance
Molecular Formula	C ₂₆ H ₅₄ O	C ₂₀ H ₄₂ O[14]	Defines the molecule's composition and size.
Molecular Weight	382.7 g/mol	298.55 g/mol [14]	Influences properties like boiling point and viscosity.
Appearance	Clear, colorless to yellowish, oily liquid	Clear, colorless to yellowish, oily liquid[14]	Guerbet alcohols are typically liquid at ambient temperatures.
Pour Point	Expected to be very low (< -15 °C)	-	The β-branched structure severely hinders crystallization, ensuring fluidity at low temperatures.[2][3]
Melting Point	-	-1 to 1 °C[14]	The low melting point of the C20 analogue strongly supports the expectation of a very low pour point for C26.
Viscosity Index (VI)	Expected to be high	-	Guerbet alcohols are known for their excellent lubricity and stability, characteristic of fluids with a high VI. [1][2]

Part 3: Standardized Testing Methodologies & Experimental Protocols

To ensure data is reproducible and comparable across laboratories, standardized test methods are essential. The American Society for Testing and Materials (ASTM) provides the authoritative protocols for determining pour point and viscosity index.

Protocol 1: Pour Point Determination via ASTM D97

The ASTM D97 method is the standard procedure for determining the pour point of petroleum products and is applicable to long-chain alcohols.^{[4][5][15][16]} Its objective is to find the lowest temperature at which the sample will continue to flow when cooled under prescribed conditions.

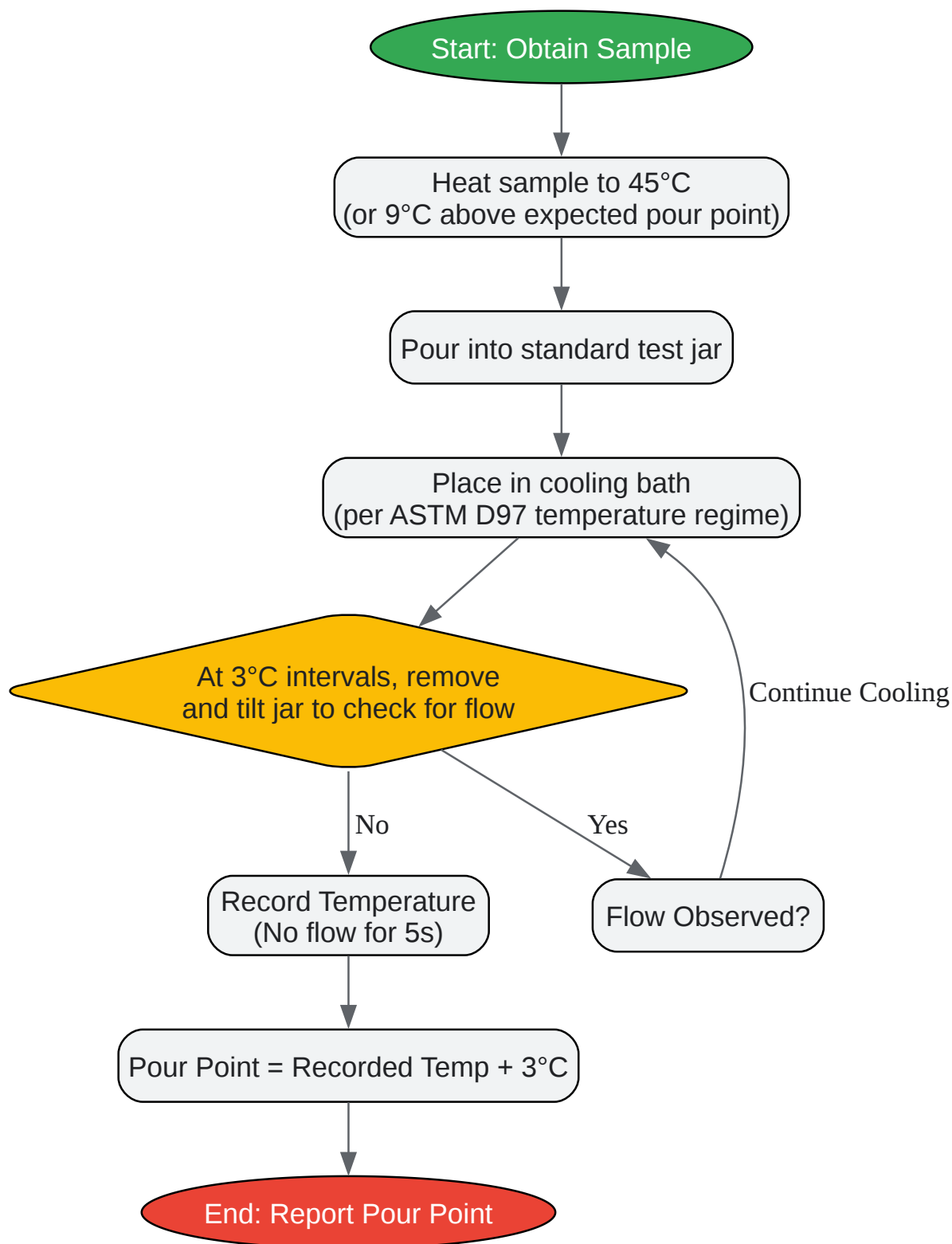
Experimental Rationale:

The protocol is designed to promote the formation of a wax crystal lattice in a controlled manner. The specified cooling rates and handling procedures are critical for reproducibility. Disturbing the sample during cooling can break the delicate network of solidified molecules, leading to an erroneously low (and non-representative) pour point reading.^[15] The final reported value is 3°C higher than the temperature of solidification to define the "pour point" as the temperature at which flow is just possible.^{[16][17]}

Step-by-Step Methodology:

- **Sample Preparation:** The specimen is heated to a specified temperature (e.g., 45°C) in a bath to dissolve any existing wax crystals and ensure a uniform thermal history.^{[16][17]}
- **Apparatus Assembly:** The heated sample is poured into a standard test jar to a marked level. A thermometer is fitted through a cork, ensuring its bulb is positioned correctly within the sample.
- **Controlled Cooling:** The test jar is placed into a cooling jacket and then into a cooling bath maintained at a specified temperature. For pour points above -33°C, a series of cooling baths at progressively lower temperatures is used.^{[15][16]}
- **Observation:** When the sample temperature is 9°C above the expected pour point, the jar is removed from the jacket and tilted to check for movement. This is repeated at every 3°C interval.^[15] The entire procedure of removing and returning the jar should not exceed 3 seconds.

- Determining the No-Flow Point: The test is complete when the sample shows no movement when the jar is held horizontally for 5 seconds. The temperature on the thermometer at this point is recorded.
- Calculation and Reporting: The Pour Point is calculated by adding 3°C to the temperature recorded in the previous step.[\[15\]](#)[\[17\]](#)



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Caption: Experimental workflow for Pour Point determination (ASTM D97).

Protocol 2: Viscosity Index Calculation via ASTM D2270

The ASTM D2270 standard practice outlines the procedure for calculating the VI from kinematic viscosity measurements.^{[11][12]} The VI is not measured directly but is derived from the viscosity of the fluid at two standard temperatures: 40°C and 100°C.^{[8][10][18]}

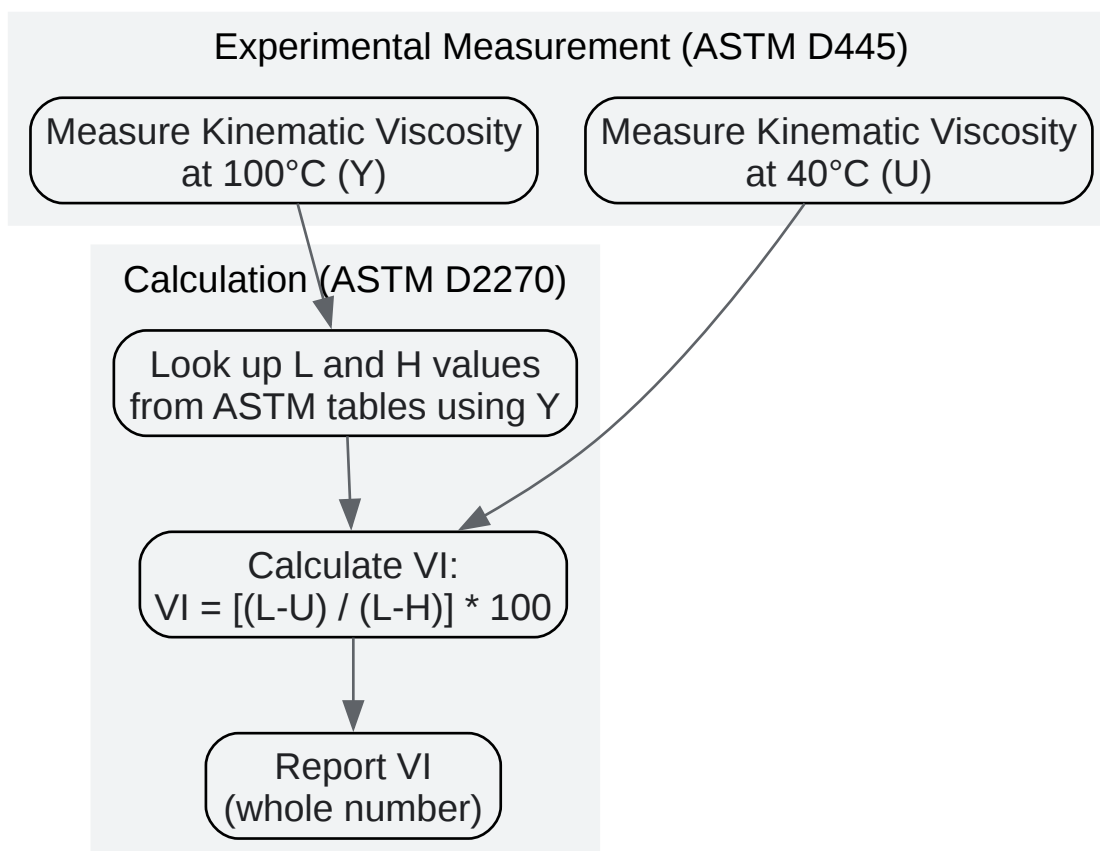
Experimental Rationale:

The choice of 40°C and 100°C provides two well-separated data points that are relevant to typical machinery operating temperatures. The calculation itself is an empirical method that compares the change in viscosity of the test sample to the change in viscosity of two reference oil series.^{[8][13]} One reference series has a very low dependence on temperature (defined as a VI of 100), and the other has a very high dependence (defined as a VI of 0). The VI of the test sample indicates where its viscosity-temperature behavior falls between these two extremes.^{[8][13]}

Step-by-Step Methodology:

- Measure Kinematic Viscosity at 100°C (Y): Using a calibrated capillary viscometer (per ASTM D445), determine the kinematic viscosity of the **dodecyltetradecanol** sample at 100°C. Let this value be 'Y' (in mm²/s or cSt).^{[12][18]}
- Measure Kinematic Viscosity at 40°C (U): Using the same method, determine the kinematic viscosity of the sample at 40°C. Let this value be 'U'.^{[12][18]}
- Determine Reference Values (L and H): From the tables provided in the ASTM D2270 standard, find the values for 'L' and 'H' that correspond to the measured kinematic viscosity at 100°C (Y).^{[8][18]}
 - L: The kinematic viscosity at 40°C of a reference oil with a VI of 0 that has the same viscosity at 100°C as the sample.
 - H: The kinematic viscosity at 40°C of a reference oil with a VI of 100 that has the same viscosity at 100°C as the sample.
- Calculate the Viscosity Index (VI): Use the appropriate formula based on the relationship between U and H:

- If $U \leq H$: $VI = [(L - U) / (L - H)] * 100$
- If $U > H$, a different logarithmic formula provided in the standard must be used.
- Reporting: Report the result rounded to the nearest whole number.[18]



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Caption: Workflow for Viscosity Index calculation (ASTM D2270).

Conclusion

Dodecyltetradecanol stands as an exemplary case of rational molecular design yielding superior performance characteristics. Its defining β -branched Guerbet structure is directly responsible for its excellent low-temperature fluidity, resulting in a very low pour point, and its stable viscosity profile across a wide temperature range, indicative of a high viscosity index. These properties make it a highly valuable compound for drug development, cosmetic formulation, and high-performance lubrication, where consistency and reliability under varying

thermal conditions are not just desirable, but essential. The standardized protocols of ASTM D97 and D2270 provide the necessary framework for quantifying these critical attributes, ensuring that formulation scientists and researchers can confidently predict and validate the performance of **dodecyltetradecanol** in their specific applications.

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